

5-Carboxyfluorescein Amine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *FAM amine, 5-isomer*

Cat. No.: *B15555021*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, applications, and experimental protocols for 5-carboxyfluorescein (5-FAM) amine derivatives. These fluorescent probes are invaluable tools in biological research and drug development, enabling the precise labeling and tracking of biomolecules. This document details their chemical and photophysical characteristics, bioconjugation methodologies, and their application in studying cellular signaling pathways.

Core Properties of 5-Carboxyfluorescein and its Amine-Reactive Ester

5-Carboxyfluorescein is a widely used green fluorescent dye. For biological applications, it is commonly used in its amine-reactive form, 5-carboxyfluorescein N-hydroxysuccinimidyl ester (5-FAM-SE). This derivative readily reacts with primary aliphatic amines, such as the side chain of lysine residues in proteins, to form stable amide bonds.^{[1][2]} This covalent conjugation is a cornerstone of its utility in bioconjugation. Compared to fluorescein isothiocyanate (FITC), 5-FAM conjugates are more stable, making them a preferred choice for many applications.^[3]

Physicochemical and Photophysical Properties

The key characteristics of 5-carboxyfluorescein and its succinimidyl ester derivative are summarized in the tables below for easy reference and comparison.

Property	5-Carboxyfluorescein (5-FAM)	5-Carboxyfluorescein-SE (5-FAM-SE)
Molecular Formula	C ₂₁ H ₁₂ O ₇	C ₂₅ H ₁₅ NO ₉
Molecular Weight	376.32 g/mol	473.39 g/mol
Appearance	Orange to brown crystalline powder	Orange solid
Solubility	Soluble in DMSO, DMF, and aqueous buffers (pH > 6)	Soluble in DMSO and DMF
Purity	Typically >99%	Typically >90%

Photophysical Property	Value
Excitation Maximum (λ_{ex})	~492 nm ^[4]
Emission Maximum (λ_{em})	~518 nm ^[4]
Molar Extinction Coefficient (ϵ)	~83,000 cm ⁻¹ M ⁻¹ ^[5]
Fluorescence Quantum Yield (Φ)	~0.93 (unconjugated) ^[6]
Recommended pH Range for Use	7.5 - 8.5

Experimental Protocols

Detailed methodologies are crucial for the successful application of 5-carboxyfluorescein amine derivatives. Below are protocols for the conjugation of 5-FAM-SE to proteins and peptides, and a method for the purification of the resulting conjugates.

Protein Labeling with 5-FAM-SE

This protocol outlines the steps for the covalent labeling of proteins with 5-FAM-SE.

Materials:

- Protein of interest in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 2-10 mg/mL.

- 5-FAM-SE
- Anhydrous dimethyl sulfoxide (DMSO)
- 1 M Sodium bicarbonate
- Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

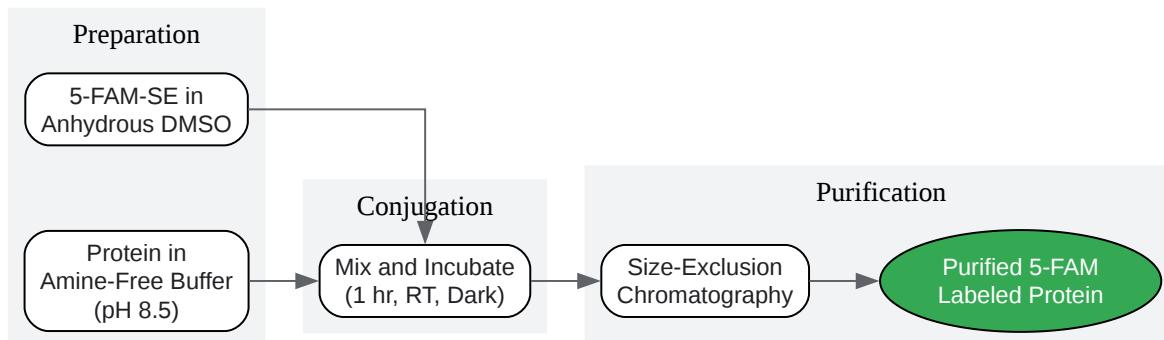
- Protein Preparation: Ensure the protein solution is at a pH of 8.5 ± 0.5 for optimal labeling efficiency. If the pH is below 8.0, adjust it with 1 M sodium bicarbonate. The protein must be in a buffer free of primary amines like Tris or glycine.[2]
- Dye Preparation: Dissolve 5-FAM-SE in anhydrous DMSO to a stock concentration of 10 mM. This solution should be prepared fresh for each experiment.[2]
- Conjugation Reaction: Add the 5-FAM-SE stock solution to the protein solution. A molar ratio of 10:1 (dye:protein) is often a good starting point, but this may require optimization for your specific protein.[2]
- Incubation: Incubate the reaction mixture for 1 hour at room temperature in the dark, with gentle stirring or rocking.[2]
- Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS. The first colored band to elute will be the 5-FAM-labeled protein.[2]

Peptide Labeling with 5-FAM-SE

This protocol describes the labeling of peptides containing a primary amine.

Materials:

- Peptide with a free primary amine
- 5-FAM-SE

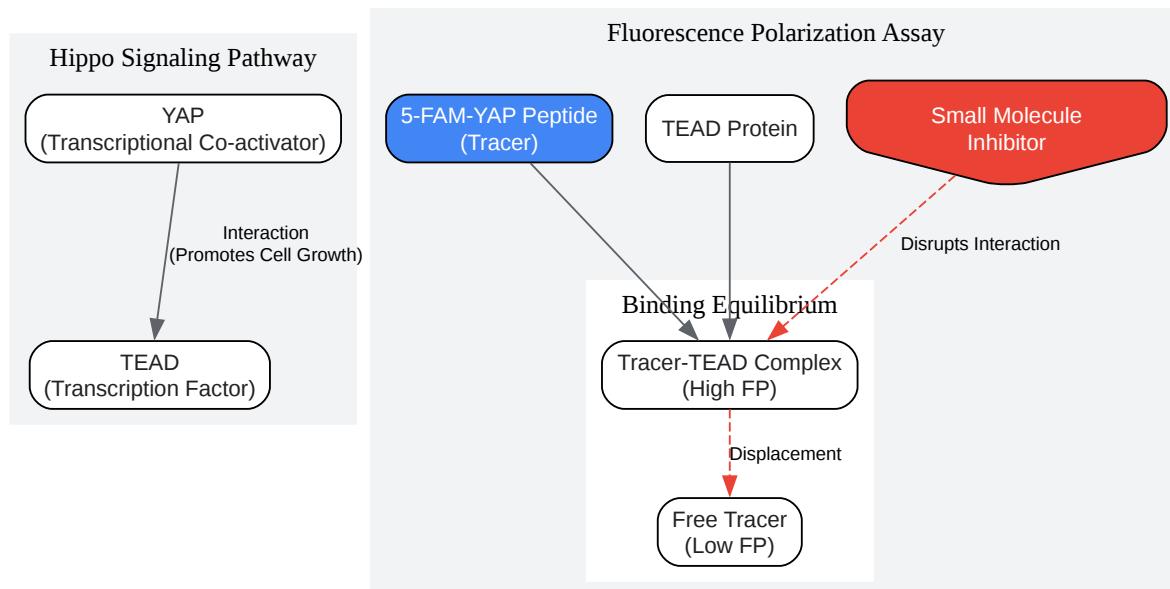

- Anhydrous dimethylformamide (DMF) or DMSO
- N,N-Diisopropylethylamine (DIPEA)
- Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

- Peptide Dissolution: Dissolve the peptide in DMF or DMSO.
- Dye Activation (if necessary for free acid form): If using the 5-carboxyfluorescein free acid, pre-activate it with a coupling agent like HATU and a base like DIPEA. For the more common 5-FAM-SE, this step is not needed.
- Conjugation Reaction: Add 5-FAM-SE to the peptide solution. The molar ratio of dye to peptide should be optimized, but a slight excess of the dye is typically used. Add DIPEA to maintain a basic pH.
- Incubation: Allow the reaction to proceed for 2-4 hours at room temperature in the dark.
- Purification: Purify the 5-FAM-labeled peptide by RP-HPLC.

Visualization of Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.


[Click to download full resolution via product page](#)

Protein labeling with 5-FAM-SE workflow.

Application in Studying Signaling Pathways: A Case Study of the Hippo Pathway

5-FAM labeled probes are instrumental in studying protein-protein interactions within signaling cascades. A prime example is the use of a 5-FAM labeled peptide in a fluorescence polarization (FP) assay to investigate the Hippo signaling pathway. The Hippo pathway is crucial for organ size control, and its dysregulation is implicated in cancer. A key interaction in this pathway is between the transcriptional co-activator YAP and the TEAD domain (TEAD) transcription factors.

In this assay, a 5-FAM labeled peptide derived from YAP is used as a fluorescent tracer. When this tracer binds to the TEAD protein, the complex tumbles more slowly in solution, resulting in a high fluorescence polarization value. Small molecule inhibitors that disrupt the YAP-TEAD interaction will displace the fluorescent tracer, leading to a decrease in the fluorescence polarization signal. This allows for the high-throughput screening of potential cancer therapeutics.^[1]

[Click to download full resolution via product page](#)

Hippo pathway and FP assay principle.

This in-depth guide provides a solid foundation for researchers and professionals working with 5-carboxyfluorescein amine derivatives. The provided data, protocols, and visualizations aim to facilitate the effective use of these powerful fluorescent tools in advancing scientific discovery and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP–TEAD protein–protein interface 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rsc.org [rsc.org]
- 4. Application of a Fluorescence Recovery-based Polo-like Kinase 1 Binding Assay to Polo-like Kinase 2 and Polo-like Kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 6. Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-Carboxyfluorescein Amine Derivatives: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15555021#5-carboxyfluorescein-amine-derivative-properties\]](https://www.benchchem.com/product/b15555021#5-carboxyfluorescein-amine-derivative-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com